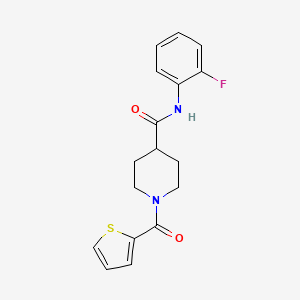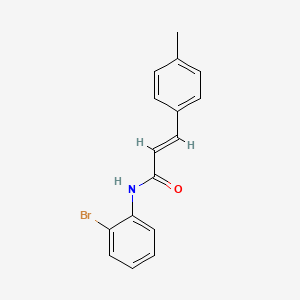
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
作用机制
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and proliferation. 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to be selective for FLT3, c-Kit, and PDGFR, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also shown promising results, with some patients achieving complete remission or partial response. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
实验室实验的优点和局限性
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has also been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
未来方向
There are several future directions for the development of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and related compounds. One potential direction is the optimization of the compound's selectivity and potency for specific receptor tyrosine kinases. This may involve the design of new analogs or the use of structure-based drug design approaches. Another potential direction is the evaluation of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to better understand the off-target effects of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine and their potential impact on its therapeutic efficacy.
合成方法
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2,4-dihydro-3H-pyrimidine-5-carbonitrile. This intermediate is then reacted with phenylhydrazine and methyl iodide to form the final product, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine. The purity of the final product can be improved through recrystallization and chromatographic purification.
科学研究应用
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of receptor tyrosine kinases such as FLT3, c-Kit, and PDGFR, which are commonly overexpressed in various types of cancer. In preclinical studies, 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine has demonstrated significant antitumor activity in leukemia, lymphoma, and solid tumors. Clinical trials have also been conducted to evaluate the safety and efficacy of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine in patients with relapsed or refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematological malignancies.
属性
IUPAC Name |
4-(4-chlorophenyl)-2-methoxy-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-21-17-19-15(12-5-3-2-4-6-12)11-16(20-17)13-7-9-14(18)10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNCGCNCOCPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)




![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)
